Cas no 851980-09-1 (N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide is a synthetic organic compound featuring a benzothiazole core linked to a tetrahydroisoquinoline sulfonyl moiety via a benzohydrazide bridge. Its structural complexity confers potential bioactivity, particularly in medicinal chemistry applications. The 6-fluoro substitution on the benzothiazole ring enhances metabolic stability and binding affinity, while the tetrahydroisoquinoline sulfonyl group may contribute to selective target interactions. This compound is of interest in drug discovery for its potential as a kinase inhibitor or protease modulator due to its hydrogen-bonding and steric properties. Its well-defined synthetic route allows for derivatization, enabling structure-activity relationship studies. Handling requires standard precautions for sulfonamide and hydrazide-containing compounds.
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide structure
851980-09-1 structure
商品名:N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
CAS番号:851980-09-1
MF:C23H19FN4O3S2
メガワット:482.550365686417
CID:5981457
PubChem ID:16814077

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide 化学的及び物理的性質

名前と識別子

    • N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
    • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide
    • Benzoic acid, 4-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-, 2-(6-fluoro-2-benzothiazolyl)hydrazide
    • 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
    • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide
    • 851980-09-1
    • AB00670731-01
    • AKOS024590731
    • F0642-2124
    • インチ: 1S/C23H19FN4O3S2/c24-18-7-10-20-21(13-18)32-23(25-20)27-26-22(29)16-5-8-19(9-6-16)33(30,31)28-12-11-15-3-1-2-4-17(15)14-28/h1-10,13H,11-12,14H2,(H,25,27)(H,26,29)
    • InChIKey: PWRRIDINGIZGOS-UHFFFAOYSA-N
    • ほほえんだ: C(NNC1=NC2=CC=C(F)C=C2S1)(=O)C1=CC=C(S(N2CCC3=C(C2)C=CC=C3)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 482.08826099g/mol
  • どういたいしつりょう: 482.08826099g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 802
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 128Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

  • 密度みつど: 1.492±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.56±0.23(Predicted)

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0642-2124-25mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0642-2124-15mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0642-2124-2μmol
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0642-2124-20mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0642-2124-50mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1 90%+
50mg
$160.0 2023-05-17
A2B Chem LLC
BA62182-100mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1
100mg
$697.00 2024-04-19
A2B Chem LLC
BA62182-10mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1
10mg
$291.00 2024-04-19
A2B Chem LLC
BA62182-25mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1
25mg
$360.00 2024-04-19
Life Chemicals
F0642-2124-10mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0642-2124-75mg
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
851980-09-1 90%+
75mg
$208.0 2023-05-17

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide 関連文献

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazideに関する追加情報

N'-(6-Fluoro-1,3-Benzothiazol-2-Yl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzohydrazide: A Comprehensive Overview

The compound with CAS No 851980-09-1, known as N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzothiazole ring substituted with a fluoro group and a tetrahydroisoquinoline moiety linked via a sulfonyl group. The combination of these structural elements contributes to its unique chemical properties and functional versatility.

Recent studies have highlighted the importance of benzothiazole derivatives in the development of advanced materials and pharmaceutical agents. The presence of the fluoro substituent in the benzothiazole ring enhances the molecule's electronic properties, making it suitable for applications in optoelectronics and sensor technologies. Additionally, the tetrahydroisoquinoline group introduces a degree of flexibility and hydrophobicity, which can be advantageous in drug design and delivery systems.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies to optimize the reaction conditions, ensuring high yields and purity. The use of sulfonating agents and hydrazine derivatives has been particularly effective in constructing the sulfonyl and hydrazide functionalities. These advancements have not only improved the synthesis efficiency but also opened new avenues for exploring similar compounds with tailored properties.

In terms of applications, N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide has shown promise in the field of medicinal chemistry. Its ability to act as a bioisostere or a scaffold for drug molecules makes it an attractive candidate for developing novel therapeutic agents. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases. Furthermore, its photostability and fluorescence properties suggest its utility in bioimaging applications.

The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming its identity and purity. Researchers have also employed computational methods to predict its physicochemical properties and interactions with biological systems. These insights are critical for guiding further experimental work and optimizing its performance in practical applications.

Looking ahead, the development of benzohydrazide derivatives like this compound is expected to continue at a rapid pace. Collaborative efforts between chemists and biologists will be instrumental in unlocking its full potential across diverse industries. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing both scientific understanding and technological innovation.

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